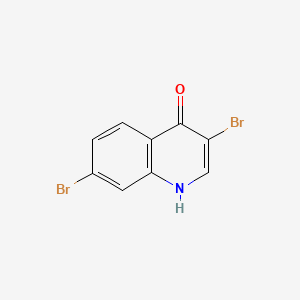![molecular formula C7H5BrN2O B598109 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- CAS No. 1198416-34-0](/img/structure/B598109.png)
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom attached to the second position.
Preparation Methods
The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Sonogashira coupling followed by a 5-exo-dig cyclization can be used to produce 2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines . Industrial production methods often involve the use of microwave-dielectric heating to increase yield and reduce reaction time .
Chemical Reactions Analysis
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit different biological activities, such as kinase inhibition.
The uniqueness of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
2-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-6(11)10-7(4)9-5/h1-3H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKBIHVTMQMDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
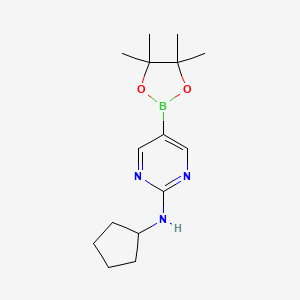

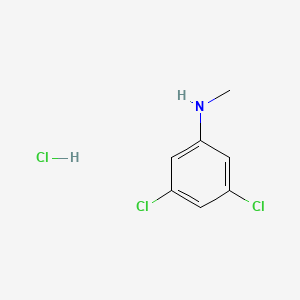

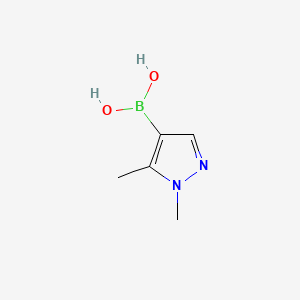
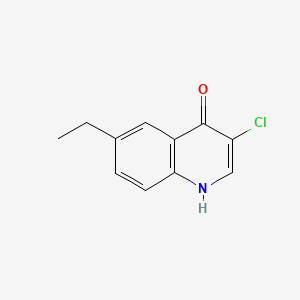
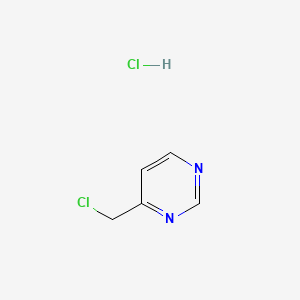

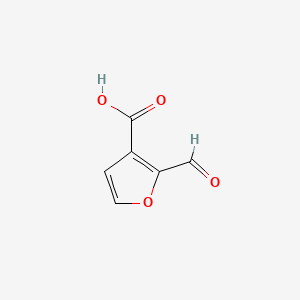
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
